molecular formula C12H13ClF3N3 B1382997 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1787909-27-6

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride

Cat. No. B1382997
CAS RN: 1787909-27-6
M. Wt: 291.7 g/mol
InChI Key: JRAAHTNQFGGZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride (5-E1-3-TFMPH) is an important and versatile synthetic compound with a wide range of applications. 5-E1-3-TFMPH is a pyrazol-4-amine salt and is one of the most widely used compounds in the pharmaceutical, cosmetic, and industrial fields. It is used as an intermediate for the synthesis of drugs, as a catalyst in organic synthesis, and as a reagent in analytical chemistry. 5-E1-3-TFMPH has been studied extensively for its potential medicinal properties and has been found to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects.

Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in compounds like 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride is known for its pharmacological significance. This group is present in many FDA-approved drugs and is associated with a variety of therapeutic effects . The compound’s structure suggests potential use in the development of new medications, particularly due to its ability to interact with various biological targets.

Antimicrobial Agents

Compounds with a pyrazole core have shown antimicrobial potential. The specific structure of 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride could be explored for its efficacy against a range of microbial pathogens. Research into similar compounds has indicated effectiveness against strains like MRSA, suggesting a promising avenue for this compound as well .

properties

IUPAC Name

5-ethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c1-2-11-10(16)7-17-18(11)9-5-3-4-8(6-9)12(13,14)15;/h3-7H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAAHTNQFGGZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC(=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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